Aluminum zirconium pentachlorohydrex Gly

Description

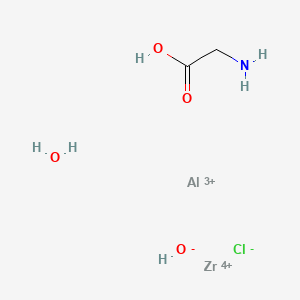

Structure

2D Structure

Properties

IUPAC Name |

aluminum;2-aminoacetic acid;zirconium(4+);chloride;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.Al.ClH.2H2O.Zr/c3-1-2(4)5;;;;;/h1,3H2,(H,4,5);;1H;2*1H2;/q;+3;;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYANSMZYIOPJFV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N.O.[OH-].[Al+3].[Cl-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8AlClNO4Zr+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134375-99-8, 134910-86-4, 174514-58-0, 90604-80-1, 125913-22-6 | |

| Record name | Aluminum zirconium trichlorohydrex gly [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134375998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium tetrachlorohydrex gly [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134910864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium octachlorohydrex gly [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174514580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium trichlorohydrex gly | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum zirconium tetrachlorohydrex gly | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum Zirconium Pentachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Trichlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Tetrachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Octachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O386558JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM TRICHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T27D6T99LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM OCTACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9D3YP29MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM PENTACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94703016SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization

Strategies for Controlled Hydrolysis and Co-precipitation of Aluminum and Zirconium Salts

The fundamental synthesis strategy involves the controlled hydrolysis and co-precipitation of aluminum and zirconium salt precursors. The process typically begins with blending a source of aluminum, such as Aluminum Chlorohydrate (ACH), with a zirconium source, like zirconyl chloride or zirconyl hydroxychloride. nih.govnih.gov This reaction is conducted in the presence of glycine (B1666218), which plays a crucial role in the subsequent stabilization of the complex. acs.org

The objective of this controlled reaction is to generate a specific distribution of poly- and oligomeric species. google.com The United States Pharmacopeia (USP) defines the resulting solution as having an aluminum-to-zirconium atomic ratio between 6.0:1 and 10.0:1 and an (aluminum plus zirconium)-to-chloride atomic ratio between 2.1:1 and 1.51:1. uspbpep.com The careful management of the reaction conditions ensures the formation of a substantive, insoluble complex containing both the metal components and the glycine modifier. researchgate.net

Parametric Studies on Complex Formation and Speciation

The formation and speciation of the final Aluminum Zirconium Pentachlorohydrex Gly complex are highly dependent on several critical process parameters. These variables are meticulously controlled to influence the polymerization of the metal hydroxides and the stability of the resulting species.

The pH of the reaction medium is a dominant factor in the hydrolysis and polymerization of the aluminum and zirconium salts. nih.govnih.gov The hydrolysis of aluminum chloride, for instance, is initiated and accelerated as the pH increases, leading to the formation of various polymeric aluminum species. researchgate.net For aluminum-zirconium complexes, gel formation and precipitation are driven by pH. nih.gov Studies on ZAG (Aluminum Zirconium Glycine) salts show that precipitation typically begins at a pH greater than 5, with an isoelectric point (where the complex has a net-zero charge) occurring around pH 9.5. researchgate.net In related alumina-zirconia systems, optimal particle uniformity in the suspension, which is crucial for subsequent processing, is achieved in a pH range of 5 to 6. researchgate.net

The mixed Al-Zr salts are inherently more acidic than ACH alone due to the highly acidic nature of the Zr(IV) salt. acs.org The hydroxyl-to-metal ratio is another key parameter that dictates the degree of polymerization and the nature of the resulting species.

Table 1: pH-Dependent Properties of Aluminum-Zirconium-Glycine (ZAG) Complexes

| Parameter | Value | Conditions/Observations |

| Precipitation Onset | pH > 5 | The point at which the complex begins to form an insoluble precipitate. researchgate.net |

| Isoelectric Point (IEP) | ~ 9.5 | The pH at which the complex particles have no net electrical charge, leading to maximum turbidity. researchgate.net |

| Optimal Uniformity pH | 5 to 6 | In related alumina-zirconia systems, this pH range promotes uniform distribution of particles. researchgate.net |

| Post-IEP Behavior | Precipitate does not redissolve | Unlike some simpler aluminum salts, the ZAG precipitate remains stable even with further addition of a base. researchgate.net |

Temperature and reaction time are critical levers for controlling the kinetics of the synthesis process. Thermal regulation is employed to influence the speciation of the aluminum and zirconium polymers. For example, a key step in producing enhanced efficacy salts involves heating a dilute Aluminum Chlorohydrate (ACH) solution, a primary precursor, at temperatures between 80-100°C for a duration of 4 to 20 hours. google.com This thermal aging process modifies the aluminum polymer distribution in the starting material, which in turn affects the characteristics of the final Al-Zr salt. google.com

Furthermore, specific temperature ranges are maintained during the co-precipitation stage. In one patented preparation method, the zirconium glycinate (B8599266) solution is heated and stirred while maintaining a temperature of 70-80°C as the aluminum chloride component is added, demonstrating precise kinetic control over the complexation reaction. google.com

Glycine is not merely an ingredient but a functional modifier that acts as a buffer and a stabilizing agent for the aluminum-zirconium complex. acs.org Its primary role is to prevent the premature polymerization and subsequent gel formation of the metal salts, which is particularly important when preparing concentrated solutions. google.com

The ratio of the modifier to the metal is a key aspect of process optimization. Research has shown that by controlling the zirconium-to-glycine weight ratio to a range of 1:1.2 to 1:5, it is possible to stabilize the smaller, more reactive zirconium species and prevent their polymerization into larger, less effective forms. google.com This stabilization is achieved through the coordination of the glycine molecules with the metal ions, displacing some of the water molecules that would normally be coordinated to the metal. ewg.org The USP monograph also notes that in addition to glycine, various glycinate salts, including those of calcium, magnesium, potassium, sodium, or zinc, can be used to achieve this stabilization. uspbpep.com

Advanced Isolation and Solid-State Preparation Techniques

The final step in the manufacturing process is the isolation of the this compound complex as a solid powder. This is most commonly achieved through spray drying, a technique that allows for precise control over the final product's physical properties. nih.gov

Spray drying is an advanced technique used to convert the aqueous solution of the complex into a granulated powder. nih.gov The optimization of this process is critical for controlling the morphology—such as particle size, shape, and density—of the final solid material. nih.gov The parameters of the spray dryer are carefully adjusted to ensure the production of homogeneous and stable granules. nih.gov

Key variables in the spray drying process include the inlet (drying) temperature, outlet temperature, the solids concentration of the feed slurry, the slurry feed rate, and the atomization gas pressure. yamato-usa.comnih.gov A patented method for a related aluminum zirconium glycine complex specifies an inlet temperature between 185-220°C and an outlet temperature between 105-120°C. google.com Adjusting these parameters allows manufacturers to control the residual moisture and particle size distribution of the powder, ensuring consistent quality and performance. yamato-usa.comnih.gov

Table 2: Key Parameters for Spray Drying Optimization

| Parameter | Typical Range/Setting | Impact on Final Product Morphology |

| Inlet Temperature | 185-220°C google.com | Affects the rate of moisture evaporation. Higher temperatures can lead to faster drying. yamato-usa.com |

| Outlet Temperature | 105-120°C google.com | A critical indicator of drying efficiency and final moisture content. Must be kept stable. yamato-usa.com |

| Feed Rate | Variable | Must be balanced with drying capacity. An excessive rate can lead to incomplete drying and wall deposits. yamato-usa.com |

| Atomizing Gas Flow | Variable | Controls the droplet size created by the nozzle, which directly influences the final particle size of the powder. yamato-usa.comnih.gov |

| Solid Load of Slurry | Variable | Affects process yield and efficiency. A higher solid load is often desired but can increase viscosity. nih.gov |

Enhanced Colloidal Stability Strategies in Aqueous Dispersions

The colloidal stability of this compound in aqueous dispersions is a critical factor influencing its performance and shelf-life, particularly in cosmetic and antiperspirant formulations. In aqueous environments, aluminum zirconium glycine (ZAG) salts are prone to polymerization of the zirconium species over time, which can lead to a reduction in efficacy. google.com Consequently, significant research has focused on strategies to inhibit this polymerization and enhance the stability of the colloidal dispersion. The primary goal is to maintain a high concentration of smaller, more active zirconium and aluminum species. google.comgoogle.com

A principal strategy for enhancing stability involves the manipulation of the amino acid content, specifically glycine, which is integral to the complex. google.com Glycine is known to prevent the gelation of Al-Zr salts in aqueous solutions and acts as a buffer. google.com Research has demonstrated that increasing the ratio of glycine to zirconium beyond the typical 1:1 weight ratio can significantly improve the stability of the aqueous ZAG solutions. google.comgoogle.com This is achieved by shifting the chemical equilibrium to favor smaller, non-polymerized zirconium species. google.com By adding a sufficient amount of a water-soluble amino acid like glycine, the formation of higher molecular weight zirconium polymers is reduced, thus preserving the antiperspirant efficacy of the salt. google.com

Studies have systematically investigated the optimal ratios for stabilization. The addition of an amino acid, such as glycine, to an aluminum/zirconium composition so that the weight ratio of zirconium to amino acid is in the range of 1:1.2 to 1:5 has been shown to be effective. google.com This method stabilizes the small zirconium species in the aqueous solution, preventing the undesirable formation of larger molecular weight entities. google.com

Table 1: Investigated Zirconium-to-Amino Acid Ratios for Enhanced Stability

| Ratio Investigated (Zr:Amino Acid, w/w) | Outcome | Reference |

|---|---|---|

| 1:1.2 to 1:5 | Stabilizes aqueous solutions of aluminum zirconium-based salts by reducing polymerization of small zirconium species. | google.com |

| 1:2 to 1:4 | More particularly effective range for stabilization. | google.com |

Table 2: Effect of Betaine on Zirconium Polymerization Retardation

| Stabilizing Agent | Ratio (Betaine+glycine to Zr) | Observation | Reference |

|---|---|---|---|

| Betaine & Glycine | 0.1-3.0:1 | Betaine slows down the Zr polymerization process. | epo.org |

In addition to organic molecules, inorganic ions have also been utilized to enhance stability. The addition of calcium ions to solutions of ZAG actives has been shown to stabilize the aluminum species, which historically were only stable in solid forms. nih.gov This strategy, often used in conjunction with glycine, allows for the optimization of Al(III) and Al(III)–Zr(IV) salt solutions to achieve higher efficacy. nih.gov These enhanced stability strategies are crucial for maintaining the chemical integrity and functionality of this compound in aqueous-based products.

Mechanistic Investigations of Hydrolysis and Polymerization Phenomena

Elucidation of Polynuclear and Oligomeric Species Formation

In aqueous environments, both aluminum (Al³⁺) and zirconium (Zr⁴⁺) ions undergo hydrolysis, a process where water molecules coordinated to the metal ions are deprotonated to form hydroxide (B78521) ligands. This is the initial step toward polymerization, leading to the formation of larger, polynuclear complexes. nih.govnih.gov These salts are known to contain a variety of polymeric and oligomeric species with molecular weights that can range from approximately 100 to 500,000 Daltons. google.com The distribution of these species is critical, as it has been demonstrated that smaller species generally correlate with higher efficacy. google.com

The polymerization of aluminum in aqueous solutions is well-understood through the formation of specific polyoxocations, most notably the ε-Al₁₃ Keggin ion. nih.gov This "cage-like" cluster, with the formula [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, serves as a crucial intermediate and a foundational model for understanding the structure of larger aluminum polymers. nih.govrsc.org The structure consists of a central, tetrahedrally coordinated aluminum atom (AlO₄) encapsulated by twelve edge-sharing aluminum octahedra (AlO₆). nih.govresearchgate.net

This Keggin ion acts as a primary building block, or "core-link," for the growth of larger aluminum polymers. researchgate.net The formation of these trimers and their subsequent aggregation is a key step in the pathway to the Al₁₃ polycation. researchgate.net While the chemistry of aluminum zirconium glycine (B1666218) complexes is more intricate, the Al₁₃ Keggin model provides a valid correlation for the aluminum speciation within the complex, which originates from an aluminum chlorohydrate (ACH) source during manufacturing. nih.govnih.gov The hydrolysis and polymerization pathways of this aluminum component are foundational to the ultimate structure and reactivity of the final compound.

The speciation kinetics for aluminum and zirconium within the complex are distinct and critical to the compound's stability and function. The polymerization of zirconium species is generally considered to be irreversible, making it crucial to control this process during manufacturing to prevent the formation of excessively large polymers. google.com The addition of glycine is a key strategy employed to manage and stabilize zirconium polymerization. google.comgoogle.com

For aluminum, the speciation is more dynamic. The process involves the acid hydrolysis and depolymerization of the starting aluminum chlorohydrate (ACH) material, followed by base hydrolysis, resulting in a complex mixture of species. nih.gov The kinetics are influenced by factors such as pH and the presence of other ions. nih.govresearchgate.net

The different polymeric species in aluminum zirconium glycine (ZAG) complexes can be characterized and separated by techniques like Gel Permeation Chromatography (GPC), which separates molecules by size. These analyses reveal several distinct groups of polymer species, often denoted as "Peaks."

| GPC Peak | Description of Species | Associated Metal | Relative Size | Correlation with Efficacy |

|---|---|---|---|---|

| Peak 1 | Polymerized species | Zirconium | Large (>60 Angstroms) | Negatively correlated; smaller is better |

| Peak 2 | Polymerized species | Aluminum | Large | Less effective than smaller species |

| Peak 3 | Polymerized species | Aluminum | Medium | Less effective than smaller species |

| Peak 4 | Oligomeric species | Aluminum | Small | Correlated with enhanced efficacy |

| Peak "5,6" | Monomeric and other small species | Aluminum/Zirconium | Very Small | Considered highly effective |

Studies on the hydrolysis of polynuclear zirconium species show it is a continuous process. As pH increases, the degree of polymerization rises, leading to the formation of tetramers, pentamers, octamers, and even larger polymers through the sequential substitution of water molecules by hydroxide ligands. nih.gov

Detailed Analysis of Ligand Exchange Dynamics Involving Glycine and Chloride

Ligand exchange is a fundamental reaction in coordination chemistry where ligands bound to a central metal ion are substituted by others. libretexts.org In the Aluminum Zirconium Pentachlorohydrex Gly complex, the metal centers (Al³⁺ and Zr⁴⁺) are coordinated by a mixture of ligands, primarily water (aqua), hydroxide, chloride, and glycine. drugbank.comnih.gov

The inclusion of glycine is deliberate and crucial for the stability of the complex. Glycine acts as a complexing agent and buffering agent, coordinating to the zirconium ions. google.comepo.org This coordination is critical for controlling the polymerization of zirconium, preventing the formation of very large, high molecular weight species that can negatively impact performance. google.comgoogle.com The ratio of glycine to zirconium is a key parameter in stabilizing the smaller, more active zirconium species. google.com

The exchange between the various ligands—water, hydroxide, chloride, and glycine—is a dynamic equilibrium. Chloride ions, being part of the initial salt structure, also participate in the coordination sphere. The precise kinetics of these exchange reactions are complex and depend on variables such as pH, temperature, and the concentration of each species in the solution. This dynamic interplay ensures the formation of a stable distribution of polynuclear species essential for the compound's function. nih.gov

Interaction Mechanisms with Inorganic and Organic Co-components in Aqueous Systems

The functionality of this compound is dependent on its interactions with various inorganic and organic components present in aqueous systems, such as sweat. nih.gov Sweat contains salts (e.g., NaCl), urea, lactic acid, and proteins. nih.gov The positively charged aluminum and zirconium polycations are believed to interact with anionic components, including amino acids, peptides, and proteins found in sweat and the skin environment. nih.gov

Research has shown that the various species within the ZAG salt can interact differently with these co-components. Spectroscopic and rheological studies indicate that small metal oxide and hydroxide species, along with the coparticipating glycine and various polynuclear species, are key to the formation of gels or occlusive plugs. nih.gov

| Co-component | Type | Interaction Mechanism | Effect on ZAG Complex | Reference |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | Organic (Protein) | Adsorption of positive ZAG clusters onto the negatively charged protein backbone. | Formation of bio-inorganic hybrids; can lead to coagulation and phase transformation. | researchgate.net |

| Sodium Chloride (NaCl) | Inorganic Salt | Local complex formation. | Limited influence on overall Al(III) salt hydrolysis; may modify kinetics of gel formation. | nih.gov |

| Urea | Organic | Local complex formation. | Limited influence on overall Al(III) salt hydrolysis; may modify kinetics of gel formation. | nih.gov |

| Lactic Acid | Organic Acid | Local complex formation. | Limited influence on overall Al(III) salt hydrolysis; may modify kinetics of gel formation. | nih.gov |

Studies using a zirconium(IV)-glycine complex (CP-2) and bovine serum albumin (BSA) as a model protein demonstrated that the positive complex clusters tend to adsorb onto the surface of the BSA. researchgate.net This interaction can lead to the formation of hybrids and, over time, a phase transformation to amorphous zirconium hydroxide, indicating a strong coagulant action. researchgate.net Similarly, while the core components of artificial sweat did not fundamentally alter the hydrolysis of the aluminum salts, they were found to participate in local complex formation and could modify the kinetics of the process. nih.gov

Advanced Spectroscopic and Analytical Characterization

Structural Elucidation through High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for elucidating the intricate structure of Aluminum Zirconium Pentachlorohydrex Gly at the molecular level. These methods probe the electronic and geometric environments of the aluminum and zirconium atoms, as well as the bonding and functional groups present in the complex.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the various aluminum species present in solutions of aluminum-zirconium salts. google.com Specifically, 27Al NMR is highly sensitive to the coordination environment of the aluminum nucleus. huji.ac.ilpnnl.gov The chemical shift in an 27Al NMR spectrum provides information about the degree of polymerization and the geometry of the aluminum complexes. google.com

In aqueous solutions of aluminum-zirconium antiperspirant salts, different aluminum species can be identified by their characteristic 27Al NMR chemical shifts. For instance, monomeric aluminum species typically appear at a chemical shift of around 0 ppm. google.com As polymerization occurs, leading to the formation of larger polyoxo-aluminum cations, distinct resonances appear. A significant species often observed in activated aluminum solutions is the Al13 polycation, which gives a characteristic sharp resonance at approximately 63 ppm, corresponding to the central tetrahedral aluminum atom within the Keggin-like structure. google.com The presence and relative intensity of these peaks can be used to quantify the distribution of different aluminum species in the complex. For example, an increase in the proportion of depolymerized aluminum species can be correlated with changes in the manufacturing process. google.com

Table 1: Illustrative 27Al NMR Chemical Shifts for Aluminum Species in Related Aluminum-Zirconium Salt Solutions

| Aluminum Species | Typical 27Al NMR Chemical Shift (ppm) | Structural Information |

| Monomeric Al | ~ 0 | Depolymerized aluminum |

| Al13 Polycation (central Al) | ~ 63 | Highly polymerized, Keggin-ion structure |

Note: The exact chemical shifts can vary depending on the specific composition and concentration of the solution.

X-ray Absorption Spectroscopy (XAS) is a technique that provides detailed information about the local geometric and electronic structure of a specific element. nih.gov By tuning the X-ray energy to the absorption edge of aluminum or zirconium, one can probe the coordination number, distances to neighboring atoms, and the types of coordinating ligands for each metal center in this compound. princeton.eduingentaconnect.com

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. princeton.edu For instance, the features in the Al K-edge XANES spectrum can distinguish between different coordination environments, such as octahedral and tetrahedral geometries. escholarship.org The Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information about the local atomic environment, including bond distances and coordination numbers. This allows for the precise determination of the Al-O and Zr-O bond lengths within the complex. ingentaconnect.com

Solid-state NMR spectroscopy is a crucial technique for characterizing the structure of materials in the solid state, providing insights into the local environment of atomic nuclei. nih.gov For this compound, solid-state 27Al and 91Zr NMR can be employed to probe the Al-O-Zr linkages directly. rsc.org The quadrupolar nature of both 27Al (spin 5/2) and 91Zr (spin 5/2) nuclei makes their NMR spectra sensitive to the symmetry of their local environment. huji.ac.ilacs.org

Analysis of the solid-state NMR spectra can reveal the presence of Al-O-Zr bonds through the observation of specific resonances and through the application of advanced techniques like cross-polarization magic-angle spinning (CP-MAS) and heteronuclear correlation (HETCOR) experiments, which can probe spatial proximities between different nuclei. The quadrupolar coupling constant (CQ), derived from the spectral lineshape, provides information about the electric field gradient at the nucleus, which is highly sensitive to the local bonding environment. nih.gov For instance, a change in the CQ value for 27Al upon incorporation of zirconium can indicate the formation of Al-O-Zr linkages.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman microspectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.comnih.gov In the context of this compound, these techniques are valuable for confirming the presence of key components and understanding their interactions.

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing a fingerprint spectrum of the molecule. thermofisher.com Characteristic absorption bands can identify the presence of O-H groups from water and hydroxide (B78521) ligands, as well as the carboxylate group (COO-) of the glycine (B1666218) ligand. Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FTIR and is particularly useful for studying aqueous solutions. thermofisher.cn The vibrational modes of the Al-O and Zr-O bonds can also be observed, providing information about the metal-oxygen framework of the complex. The positions and shapes of these bands can be influenced by the degree of polymerization and the coordination of the glycine molecule. nih.gov

Table 2: Representative Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Technique | Approximate Frequency Range (cm-1) |

| O-H (stretching) | FTIR, Raman | 3200 - 3600 |

| C=O (carboxylate) | FTIR, Raman | 1550 - 1650 |

| Al-O / Zr-O | FTIR, Raman | 400 - 800 |

Rheological Characterization of Solution Behavior and Gelation Dynamics

The rheological properties of this compound solutions are critical to its performance in various applications. Rheology is the study of the flow of matter, primarily in a liquid state, but also as "soft solids" or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force.

The viscosity of this compound solutions and their tendency to form gels are strongly correlated with the state of polymerization of the aluminum and zirconium species in the solution. nih.govnih.gov As the degree of polymerization increases, the size of the poly-metal-oxo-hydroxy complexes grows, leading to increased intermolecular interactions and, consequently, a higher solution viscosity. acs.org

The gelation of these solutions is a result of the formation of a three-dimensional network of interconnected polymeric species. acs.org This process is highly dependent on factors such as pH and concentration. An increase in pH can promote further hydrolysis and condensation reactions, leading to the formation of larger polymers and eventually a gel network. nih.govacs.org Rheological studies, which measure viscosity as a function of shear rate, can provide valuable information about the strength and structure of the gel. nih.gov For instance, a significant increase in viscosity at a specific pH can indicate the onset of gel formation. acs.org The correlation between the polymerization state, as determined by techniques like 27Al NMR, and the rheological behavior is crucial for controlling the properties of the final product. nih.gov

Table 3: Correlation of Physicochemical Properties of Aluminum-Zirconium Salt Solutions

| Polymerization State | Solution Viscosity | Gel Formation Tendency |

| Low (Monomeric/Small Oligomers) | Low | Low |

| High (Large Polymeric Networks) | High | High |

Shear Stress Response and Flow Behavior in Complex Formulations

The rheological properties of formulations containing aluminum zirconium glycine complexes are crucial for product performance and consumer sensory experience. These complexes exhibit non-Newtonian fluid behavior, specifically shear thinning, where viscosity decreases under applied shear stress. nih.gov This property is essential for products that need to be easily spreadable during application but maintain a stable structure otherwise.

Research into the rheological behavior of various aluminum zirconium chlorohydrex glycine (ZAG) salts demonstrates a significant dependence on pH. In a study analyzing different ZAG salts, including a tetrachlorohydrex glycine variant (TETRA) which is structurally analogous to the pentachlorohydrex form, viscosity was measured as a function of pH. The study revealed that high viscosity and gel formation are key criteria for the efficacy of these salts. researchgate.netcosmeticsinfo.org The TETRA variant, noted for its high acidity among ZAG salts, demonstrated a distinct viscosity profile, forming a gel at a pH of approximately 4.86. researchgate.net This gel formation is attributed to the hydrolysis of the salt and the subsequent formation of polynuclear and oligomeric species. researchgate.netcosmeticsinfo.org

The flow behavior is often characterized as plastic and thixotropic, meaning it has a yield stress that must be overcome for flow to begin, and its viscosity decreases over time at a constant shear rate. epo.org The specific formulation components, such as the types and concentrations of silicones used as emulsifiers or gelling agents, can critically influence the plastic viscosity and yield values of the final product. epo.org

| pH Value | Observed State | Viscosity Profile |

|---|---|---|

| < 4.8 | Solution | Low viscosity |

| ~ 4.86 | Gel Formation | Rapid increase in viscosity |

| > 5.0 | Precipitate | Viscosity decreases post-precipitation |

Microscopic and Scattering Techniques for Morphological Analysis

To understand the structure and function of this compound, a suite of advanced microscopic and scattering techniques is employed to analyze its morphology from the elemental to the nanoscale level.

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDAX) is a powerful technique for visualizing the surface morphology and determining the elemental composition of a sample. wikipedia.org In the analysis of ZAG salts, SEM-EDS is used to examine the solid-state structure, such as a freeze-dried xerogel, and to map the distribution of key elements. wikipedia.org

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and polymers in suspension, typically in the sub-micron and nanometer range. acs.orgturkjps.org The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. turkjps.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. turkjps.org The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. acs.org

In the context of aluminum zirconium glycine (ZAG) complexes, DLS is an essential tool for assessing the particle size of the polymeric species in solution. The particle size is a critical parameter as it is believed to influence the depth and quality of the plug formed within sweat ducts. wikipedia.org Instruments such as the Zetasizer Nano series are used to conduct these measurements, which can determine the electrophoretic mobility and zeta potential of particles in addition to their size. wikipedia.org This analysis helps in understanding the interactions between the ZAG complexes and other components in a formulation, such as proteins found in sweat. wikipedia.org

Small-Angle X-ray Scattering (SAXS) is a fundamental analytical technique for characterizing the nanoscale structure, size, shape, and morphology of materials, including polymers in solution and the solid state. epo.org SAXS provides information about structural features on the order of 1 to 100 nanometers by measuring the elastic scattering of X-rays at very small angles. epo.org

For complex materials like this compound, which consists of a variety of polymeric and oligomeric species, SAXS is invaluable for understanding the size and arrangement of these polymer clusters. nih.gov Antiperspirant salts based on aluminum and zirconium are known to contain a distribution of polymer species with molecular weights ranging from approximately 100 to 500,000 g/mol . These species can be separated and analyzed by techniques like Size Exclusion Chromatography (SEC), which identifies distinct groups of polymers. A patent for stabilized aluminum zirconium antiperspirant compositions describes at least five polymer species groups in ZAG complexes, identified as peaks in a chromatogram. wikipedia.org

Peak 1: Larger Zirconium species (>60 Angstroms)

Peaks 2 and 3: Larger Aluminum species

Peak 4: Smaller Aluminum species (oligomers), which have been correlated with higher efficacy

Peak 5,6: Smallest Aluminum species wikipedia.org

SAXS analysis would provide direct measurement of the size and shape of these different polymer clusters in solution, offering insights into how they aggregate and interact to form the active structures. While specific SAXS scattering data for this compound is not widely published in public literature, the technique is ideally suited to probe the complex polymeric morphology that defines its function.

High-Resolution Transmission Electron Microscopy (HRTEM) is an imaging technique capable of producing images of materials at the atomic scale. By transmitting a beam of electrons through an ultra-thin specimen, HRTEM can resolve the atomic lattice of crystalline materials and visualize the structure of individual nanoparticles and polymer chains.

Advanced Elemental Analysis and Purity Validation Methodologies

Accurate determination of the elemental composition and purity of this compound is essential for quality control and for understanding its chemical stoichiometry. A variety of advanced analytical methodologies are employed for this purpose.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used for the determination of the elemental composition of a sample. Research on ZAG salt xerogels has utilized ICP-OES to quantify the weight percentages of aluminum and zirconium. researchgate.net This analysis provides crucial data for determining the Al/Zr ratio in the final material, which is a key parameter for its performance.

Beyond ICP-OES, classic wet chemistry techniques like complexometric titration are also established for quantifying aluminum and zirconium. According to the U.S. Pharmacopeia (USP), the assay of zirconium aluminum chlorohydrate complexes can be performed by two separate manual complexometric titrations following sample digestion. A more advanced approach allows for the consecutive determination of both zirconium and aluminum in a single sample solution. This is achieved by first titrating zirconium with EDTA at a low pH (e.g., pH 1), followed by adjusting the pH (e.g., to 4.7) and performing a back-titration to determine the aluminum content.

Elemental analysis for carbon, hydrogen, and nitrogen (CHN analysis) is also performed to quantify the amount of glycine incorporated into the complex. researchgate.net The combination of these techniques provides a comprehensive validation of the compound's elemental composition and purity.

| Element | Technique | Weight % (in Xerogel) | Molar Ratio (Normalized) |

|---|---|---|---|

| Aluminum (Al) | ICP-OES | 15.2% | 3.6 |

| Zirconium (Zr) | ICP-OES | 14.1% | 1.0 |

| Nitrogen (N) | Elemental Analysis | 5.8% | 2.7 |

| Chloride (Cl) | Elemental Analysis | 18.1% | 3.3 |

Data adapted from a study on Aluminum Zirconium Tetrachlorohydrex Glycine (TETRA). researchgate.net

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Quantification

Inductively coupled plasma-optical emission spectrometry (ICP-OES) is a powerful analytical technique for the elemental quantification of this compound. malvernpanalytical.com The method provides high precision, sensitivity, and throughput for determining the concentration of key elements. expec-tech.com In this technique, a solution of the sample is introduced into a high-temperature argon plasma, typically around 10,000 K. youtube.com This extreme temperature excites the atoms and ions of the constituent elements, causing them to emit light at their characteristic wavelengths. youtube.com A spectrometer separates these wavelengths, and the intensity of the emitted light is measured to determine the concentration of each element. malvernpanalytical.com

For this compound, ICP-OES is critical for quality control, ensuring the precise stoichiometric ratios of aluminum, zirconium, and chloride, which are fundamental to the compound's performance. The analysis confirms that the material meets regulatory and manufacturing specifications. The ratio of aluminum to zirconium and the total metal-to-chloride ratio are crucial parameters that define the compound's chemical identity and efficacy. scribd.com Analysis by ICP-OES confirms the relative concentrations of aluminum and zirconium, which can be used to verify these critical ratios. google.com

Below is a table representing typical elemental analysis data for a sample of this compound obtained via ICP-OES.

| Element | Wavelength (nm) | Measured Concentration (mg/L) | Weight % in Sample | Atomic Ratio | Specification |

| Aluminum (Al) | 396.152 | 15.2 | 15.2% | Al/Zr: 8.5 | 6.0:1 - 10.0:1 |

| Zirconium (Zr) | 343.823 | 6.1 | 6.1% | ||

| Chloride (Cl) | 134.724 | 17.5 | 17.5% | (Al+Zr)/Cl: 1.8 | 2.1:1 - 1.51:1 |

Note: The data presented in this table is for illustrative purposes only and represents typical values.

X-ray Diffraction (XRD) for Crystallinity Assessment

X-ray diffraction (XRD) is an essential analytical method used to investigate the solid-state properties of materials, specifically their crystallinity. The technique involves directing X-rays onto a sample and measuring the scattering angles of the diffracted beams. Crystalline materials produce a distinct diffraction pattern of sharp peaks due to the long-range atomic order, whereas amorphous materials, which lack this order, produce a broad, diffuse halo.

In the context of this compound, XRD is employed to assess the degree of crystallinity. acs.org The efficacy of antiperspirant salts is often linked to their ability to form amorphous or poorly crystalline polymeric complexes that can physically block sweat ducts. nih.gov Therefore, the material is typically designed to be largely amorphous.

An XRD analysis of this compound would likely reveal a pattern dominated by broad humps, confirming its primarily non-crystalline nature. The presence of any sharp peaks could indicate the existence of crystalline phases, which might be undesirable depending on the specific formulation and intended function. The broadening of any observed diffraction peaks can also provide information about the size of crystallites within the material. d-nb.info

The following table illustrates the type of data that might be obtained from an XRD analysis of a production batch of this compound, highlighting its predominantly amorphous character with minor crystalline features.

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) | FWHM (Degrees) | Phase Identification |

| 14.5 | 6.10 | 15 | 2.1 | Minor Crystalline Phase |

| 25.0 | 3.56 | 100 | 8.5 | Amorphous Halo Center |

| 38.2 | 2.35 | 12 | 1.9 | Minor Crystalline Phase |

Note: The data presented in this table is hypothetical and serves to illustrate a typical XRD output for a substantially amorphous material.

Environmental Chemistry and Fate

Environmental Distribution and Partitioning in Abiotic Compartments

The distribution of aluminum zirconium pentachlorohydrex gly in the environment is largely dictated by its partitioning behavior between air, water, soil, and sediment. This is influenced by the physicochemical properties of the complex and its individual components.

The metallic components, aluminum and zirconium, exist as hydrated inorganic salts and hydroxides, which are essentially non-volatile and would therefore have a very low Kaw, indicating a strong preference for the aqueous phase over the air.

Table 1: Estimated Partitioning Behavior of this compound Components

| Component | Predicted Log Kaw | Predicted Log Kow | Rationale |

| Aluminum/Zirconium Hydroxides | Very Low | Very Low | Non-volatile, inorganic, and hydrophilic nature. |

| Glycine (B1666218) | Low | ~0.1 ebi.ac.uk | Low volatility and hydrophilic character. ebi.ac.uk |

| Overall Complex | Very Low | Low | Dominated by the hydrophilic and non-volatile nature of its components. |

The interaction of this compound with environmental matrices like soil and sediment is a critical factor in its environmental mobility and bioavailability. Sorption, the process of a substance binding to solid particles, can reduce its concentration in the water column and limit its transport.

Aluminum and zirconium species are known to sorb to soil and sediment particles, particularly to clay minerals and organic matter. umass.edualoki.hu The extent of this sorption is highly dependent on the pH of the surrounding medium. aloki.hu In acidic environments, aluminum is more soluble, while under neutral to alkaline conditions, it tends to precipitate as aluminum hydroxide (B78521), a process that can be considered a form of removal from the dissolved phase. umass.edu

Abiotic Degradation Pathways in Non-Biological Systems

Abiotic degradation refers to the breakdown of a compound through non-biological processes such as hydrolysis, photolysis, and thermal decomposition.

This compound is expected to undergo significant transformation upon entering an aquatic environment due to hydrolysis. The aluminum and zirconium salts within the complex readily react with water. nih.gov

Aluminum hydrolysis is a complex process that is highly pH-dependent. nih.gov In acidic solutions, aluminum exists primarily as the hydrated Al(H₂O)₆³⁺ ion. As the pH increases, a series of deprotonation reactions occur, leading to the formation of various monomeric and polymeric aluminum hydroxide species. nih.gov Similarly, zirconium salts hydrolyze to form a variety of polynuclear species.

The glycine in the complex acts as a buffering agent, which can influence the pH and consequently the speciation of the aluminum and zirconium hydroxides. nih.govjustia.com The hydrolysis of the complex will result in a mixture of aluminum and zirconium hydroxo- and chloro-species, as well as free glycine. The ultimate stability and transformation products in aquatic environments will be a dynamic equilibrium of these various species, largely governed by the pH of the receiving waters. nih.gov

Information specifically on the photolytic and thermal decomposition of this compound in an environmental context is limited. However, inferences can be drawn from related compounds.

Photolytic Decomposition: Metal-organic frameworks (MOFs), which share structural similarities with the complex (metal ions linked by organic molecules), can undergo photocatalytic degradation. preprints.orgresearchgate.netmdpi.comacs.orgacs.org It is plausible that under sunlight, particularly UV radiation, the organic glycine component of the complex could be susceptible to degradation. This could lead to the breakdown of the complex and the release of the inorganic aluminum and zirconium species.

Thermal Decomposition: Thermal decomposition of related aluminum and zirconium compounds has been studied. For instance, aluminum chloride hexahydrate thermally decomposes to alumina (B75360) (Al₂O₃), water, and hydrochloric acid at elevated temperatures. google.com Zirconium salts also undergo thermal decomposition to form zirconium dioxide (ZrO₂). researchgate.netresearchgate.net While these temperatures are not typically encountered in the environment, it suggests that at sufficiently high temperatures, the complex would break down into its constituent oxides. The presence of glycine would likely alter the specific decomposition pathway and temperature ranges.

Analytical Methodologies for Detection and Speciation in Environmental Water Systems

The detection and speciation of aluminum and zirconium in environmental water systems are crucial for understanding their environmental fate and potential impact. Speciation analysis, which is the identification and quantification of the different chemical forms of an element, is particularly important as the toxicity and bioavailability of metals are highly dependent on their chemical form. univ.kiev.uanih.govnoaa.gov

A variety of analytical techniques can be employed for this purpose. For the determination of total aluminum and zirconium concentrations, methods such as inductively coupled plasma-mass spectrometry (ICP-MS) and inductively coupled plasma-atomic emission spectrometry (ICP-AES) are commonly used due to their high sensitivity and ability to measure multiple elements simultaneously. amecj.comfrontiersin.org

For speciation analysis, which distinguishes between different forms such as free ions, inorganic complexes, and organically bound metal, hyphenated techniques are often required. univ.kiev.uawiley.com These methods couple a separation technique with a detection technique.

Table 2: Analytical Methodologies for Aluminum and Zirconium Speciation in Water

| Technique | Principle | Application | References |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | A plasma source ionizes the sample, and a mass spectrometer separates and detects the ions based on their mass-to-charge ratio. | Determination of total elemental concentrations of Al and Zr at very low levels. | amecj.comfrontiersin.org |

| Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) | Atoms in the sample are excited in a plasma and emit light at characteristic wavelengths, which is then measured. | Determination of total elemental concentrations of Al and Zr. | univ.kiev.ua |

| Liquid Chromatography - Inductively Coupled Plasma - Mass Spectrometry (LC-ICP-MS) | Separates different chemical species based on their interaction with a stationary phase before detection by ICP-MS. | Separation and quantification of different Al and Zr species, such as free ions and complexes. | nih.gov |

| Donnan Membrane Technique | Uses a semi-permeable membrane to separate free metal ions from complexed and colloidal forms. | Measurement of free Al³⁺ concentrations in natural waters. | nih.gov |

| Differential Pulse Voltammetry (DPV) | An electrochemical method that measures the current response to a changing potential to determine the concentration of electroactive species. | Speciation of Al(III) in natural waters by complexing with specific ligands. | nih.gov |

These methods, often used in combination, allow for a comprehensive characterization of the various forms of aluminum and zirconium that may be present in environmental water systems following the introduction and degradation of this compound. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Coordination Geometries and Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of the aluminum and zirconium complexes present in Aluminum Zirconium Pentachlorohydrex Gly. These studies provide insights into the coordination geometries of the metal centers and the electronic structure of the complexes, which are crucial for understanding their stability and reactivity.

The electronic structure of these complexes determines their Lewis acidity and their propensity to hydrolyze and polymerize. DFT calculations can map the electron density distribution, identifying the electrophilic and nucleophilic sites within the molecule. In Zr-Cu-Al-Ag bulk metallic glasses, for example, it has been shown that the p-d hybridization between the Al 3p and Zr 4d orbitals at the Fermi level is a key factor in the bonding characteristics of the alloy. mdpi.com Similar interactions are expected to play a role in the electronic structure of this compound.

Table 1: Representative Coordination Geometries and Electronic Properties from Theoretical Studies of Related Al/Zr Complexes

| Complex/System | Computational Method | Key Findings |

| Al(III) and Zr(IV) with Histidine | DFT | Elucidation of preferred coordination modes (bidentate vs. tridentate) and influence of solvent. nih.gov |

| Zr(IV) with DFO and 4HMS chelators | DFT and Molecular Dynamics | Showed that the coordination structure of Zr(IV) is crucial for in vivo stability. nih.gov |

| Zr-Cu-Al-Ag Bulk Metallic Glasses | LAMMPS and XPS | Revealed p-d hybridization between Al and Zr as a dominant bonding feature. mdpi.com |

This table presents data from theoretical studies on related aluminum and zirconium complexes to infer potential characteristics of this compound, for which specific data is not publicly available.

Molecular Dynamics Simulations of Aqueous Phase Speciation and Polymerization Pathways

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound in aqueous solution. These simulations can track the interactions of the aluminum and zirconium complexes with water molecules and with each other over time, providing insights into their speciation and the initial steps of polymerization.

MD simulations of related systems, such as aluminum chlorohydrate (ACH), have shown that the Al₁₃O₄(OH)₂₄(H₂O)₁₂⁷⁺ polycation, a key component of ACH, is a stable, roughly spherical entity with a diameter of about 10 Å. rsc.orgpsu.edu These simulations, often carried out using methods like Car-Parrinello molecular dynamics (CPMD), indicate that such structures are stable on the picosecond timescale in an aqueous environment. rsc.orgresearchgate.netresearchwithrowan.com It is plausible that similar polymeric aluminum species exist in solutions of this compound.

The presence of zirconium and glycine (B1666218) adds further complexity. The higher acidity of Zr(IV) compared to Al(III) is expected to significantly influence the hydrolysis and polymerization processes. nih.gov MD simulations can help to unravel the intricate interplay between the different metal ions and the glycine ligand in solution. For instance, simulations of aqueous glycine solutions have shown that glycine molecules can form transient clusters, with monomers being the dominant species. nih.govresearchgate.net In the context of this compound, glycine is thought to act as a buffer and to displace water molecules from the coordination sphere of the metal ions, thereby stabilizing the complex. nih.gov

Predictive Modeling of Chemical Reactivity and Thermochemical Stability

Predictive modeling techniques can be employed to forecast the chemical reactivity and thermochemical stability of this compound under various conditions. These models are often based on data generated from quantum mechanical calculations and experimental studies.

While specific predictive models for this compound are not extensively documented, the principles of such modeling can be applied. For example, theoretical studies on the proton transfer reaction of glycine in aqueous solution have been performed using steered molecular dynamics (SMD) simulations, yielding valuable data on the Gibbs free energy of activation and reaction. nih.gov Such approaches could be adapted to model the hydrolysis reactions of the aluminum and zirconium complexes in the presence of glycine.

Development of Structure-Property Relationship Models for Polymeric Metal Complexes

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. The development of QSPR models for the polymeric metal complexes found in this compound could provide a valuable tool for optimizing antiperspirant formulations.

These models are built upon the principle that the properties of a chemical compound are determined by its structure. For the complex mixture of species in this compound, the "structure" would encompass not only the composition of the individual oligomers but also their size distribution and morphology. The "property" of interest in this case would be the efficacy of the antiperspirant, which is related to its ability to form an occlusive plug in the sweat duct. nih.gov

By correlating structural descriptors (e.g., Al/Zr ratio, degree of polymerization, presence of specific functional groups) with performance data, QSPR models could guide the synthesis of more effective antiperspirant agents. While the development of such models for this compound is a complex undertaking, the foundational knowledge gained from spectroscopic and computational studies provides the necessary input for their creation. The correlation between the Al/Zr ratio and the resulting acidity and viscosity of the solution, as explored in experimental studies, is a prime example of the type of data that would inform a QSPR model. nih.gov

Advanced Material Science Applications Non Clinical

Role in Inorganic Ceramic Synthesis and Mimicry

The synthesis of advanced ceramics often relies on the precise control of precursor chemistry to achieve desired material properties. Aluminum and zirconium oxides are well-established components in high-performance ceramics due to their exceptional hardness, thermal stability, and chemical inertness.

Precursor for Alumina-Zirconia Composites: Aluminum Zirconium Pentachlorohydrex Gly could serve as a single-source precursor for the synthesis of alumina-zirconia (Al₂O₃-ZrO₂) composite ceramics. The molecular-level mixing of aluminum and zirconium within the complex could facilitate the formation of a highly homogeneous ceramic matrix upon thermal decomposition. This homogeneity is crucial for achieving enhanced mechanical properties, such as fracture toughness and wear resistance, in the final ceramic product. The glycine (B1666218) component, upon combustion, could act as a fuel, providing the heat necessary for the conversion of the metal hydroxides to oxides, and also as a pore-forming agent, which can be beneficial in creating porous ceramic structures for applications like filters or catalyst supports.

Biomimicry in Ceramic Synthesis: The presence of glycine, an amino acid, introduces an organic component that can be leveraged in biomimetic synthesis approaches. In nature, organisms utilize organic molecules to template the growth of inorganic structures. Similarly, the glycine in the complex could influence the nucleation and growth of the ceramic phases during calcination, potentially leading to unique microstructures that mimic natural materials.

| Precursor Component | Role in Ceramic Synthesis | Potential Outcome |

| Aluminum/Zirconium Hydroxide (B78521) | Source of Al₂O₃ and ZrO₂ | Formation of a homogeneous alumina-zirconia ceramic matrix. |

| Glycine | Organic fuel and templating agent | Controlled porosity and unique microstructures in the final ceramic. |

Integration into Novel Composite Materials and Surface Coatings

The development of novel composite materials and advanced surface coatings often involves the incorporation of metallic and ceramic components to enhance performance characteristics such as durability, corrosion resistance, and thermal stability.

Component in Polymer-Matrix Composites: As a fine powder, this compound could be dispersed as a filler in polymer matrices to create novel composite materials. The aluminum and zirconium components could improve the thermal stability and mechanical strength of the polymer, while the glycine could potentially enhance the interfacial adhesion between the filler and the polymer matrix.

Precursor for Protective Coatings: The compound could be utilized as a precursor in sol-gel or thermal spray processes to deposit thin films of aluminum-zirconium oxide on various substrates. Such coatings are known to provide excellent protection against corrosion and wear. The presence of glycine in the precursor solution could influence the rheology of the sol and the microstructure of the resulting coating. Zirconia, in particular, is known for its use in thermal barrier coatings. htscoatings.com

| Application Area | Potential Role of the Compound | Anticipated Benefits |

| Polymer Composites | Filler material | Enhanced thermal stability and mechanical properties. |

| Surface Coatings | Precursor for Al-Zr oxide films | Improved corrosion and wear resistance. |

Applications in Water and Wastewater Treatment Processes

Aluminum and zirconium salts are widely used as coagulants and flocculants in water and wastewater treatment due to their ability to hydrolyze and form insoluble hydroxides that can remove suspended particles and other contaminants.

Coagulant for Water Purification: While aluminum chlorohydrate is a common coagulant, the presence of zirconium in the this compound complex could offer synergistic effects. Zirconium salts have been shown to be effective in removing specific contaminants, such as phosphates and heavy metals. nih.gov Research on a related nickel-aluminum-zirconium complex hydroxide has demonstrated its capability for recovering chromium(VI) ions from water. jst.go.jp The glycine component may also play a role in the coagulation process by complexing with certain metal ions. A study has suggested that the methodology used to assess the performance of metal actives in antiperspirants could also be applied to their performance in water treatment. researchgate.net

| Contaminant | Potential Removal Mechanism |

| Suspended Solids | Coagulation and flocculation by aluminum and zirconium hydroxides. |

| Heavy Metals | Adsorption onto and co-precipitation with the metal hydroxides. google.com |

| Phosphates | Precipitation with zirconium ions. |

Potential in Nanomaterial Fabrication and Advanced Separations

The synthesis of nanomaterials with controlled size, shape, and composition is a rapidly growing field of material science. Precursor chemistry plays a critical role in determining the characteristics of the resulting nanoparticles.

Precursor for Al-Zr Based Nanoparticles: this compound could be a valuable precursor for the synthesis of aluminum-zirconium oxide nanoparticles. The glycine within the complex can act as a capping agent or a fuel during synthesis. researchgate.net As a capping agent, glycine can control the growth and prevent the agglomeration of nanoparticles, leading to a narrow size distribution. As a fuel in combustion synthesis, it can facilitate the rapid formation of oxide nanoparticles. These Al-Zr based nanomaterials could find applications in catalysis, as additives in composites, or in advanced separation membranes. acs.orgacs.org

Component in Separation Membranes: The compound could also be used in the fabrication of ceramic membranes for advanced separation processes. The controlled porosity and chemical functionality that could be achieved by using this complex as a precursor might lead to membranes with high selectivity and permeability for specific ions or molecules.

| Nanomaterial Application | Role of Compound Components |

| Catalysis | High surface area of Al-Zr oxide nanoparticles can provide active sites for catalytic reactions. |

| Composites | Nanoparticles can act as reinforcing agents to improve material properties. |

| Separation Membranes | Controlled pore structure of ceramic membranes can enable selective separations. |

Future Research Directions for Aluminum Zirconium Pentachlorohydrex Gly

The ongoing refinement of aluminum zirconium pentachlorohydrex gly complexes is driven by the pursuit of enhanced antiperspirant efficacy and a deeper understanding of their intricate chemical nature. Future research is poised to explore several key areas, from fundamental structural elucidation to the development of sustainable manufacturing processes. These endeavors will not only advance the performance of these materials but also contribute to the broader fields of coordination chemistry and materials science.

Q & A

Q. What are the standard methods for synthesizing Aluminum Zirconium Pentachlorohydrex Gly, and how can researchers ensure purity and structural integrity?

The synthesis involves controlled hydrolysis of aluminum and zirconium salts in the presence of glycine and chloride ions under specific pH and temperature conditions. Key steps include:

- Precision in molar ratios : Adjusting Al:Zr:Cl:Gly ratios to optimize complexation (e.g., 1:1:5:1 stoichiometry) .

- Characterization : Use X-ray diffraction (XRD) to confirm crystallinity, Fourier-transform infrared spectroscopy (FTIR) to identify glycine coordination, and inductively coupled plasma mass spectrometry (ICP-MS) to verify elemental composition .

- Purity validation : Conduct chloride ion titration and thermogravimetric analysis (TGA) to assess hydration levels and residual impurities .

Q. Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?

- Structural analysis : XRD for crystal lattice parameters, scanning electron microscopy (SEM) for particle morphology .

- Colloidal behavior : Dynamic light scattering (DLS) to measure hydrodynamic diameter and zeta potential in aqueous solutions .

- Thermal stability : Differential scanning calorimetry (DSC) to evaluate decomposition temperatures and hydration states .

- Solubility profiling : Use Franz diffusion cells to simulate sweat interactions and assess dissolution kinetics .

Q. What pharmacopeial standards and regulatory guidelines govern the use of this compound in consumer products?

- USP/NF monographs : Standards for solution formulations, purity thresholds, and permissible excipients (e.g., glycols) are detailed in USP 41–NF 36 and subsequent supplements .

- Regulatory limits : FDA and ECHA stipulate maximum aluminum concentrations (e.g., 25% in antiperspirants) and require safety dossiers addressing dermal absorption and cytotoxicity .

- Compliance protocols : Researchers must validate batch consistency using compendial methods (e.g., USP <731> for loss on drying) .

Advanced Research Questions

Q. How do variations in synthesis parameters (e.g., pH, temperature) influence the efficacy and colloidal stability of this compound?

- pH modulation : Lower pH (3.5–4.5) enhances chloride coordination but risks glycine dissociation; higher pH promotes hydroxide gel formation, critical for sweat duct occlusion .

- Temperature effects : Elevated temperatures (>60°C) may destabilize the complex, necessitating controlled reflux conditions .

- Experimental design : Use factorial design (DoE) to optimize variables and assess colloidal stability via turbidimetry and rheological profiling .

Q. What are the conflicting findings in toxicity studies, and how can researchers address discrepancies in risk assessment?

- Conflicting data : Some studies report granuloma formation in hypersensitive individuals , while others deem systemic absorption negligible under normal use .

- Resolution strategies :

- Dose-response modeling : Compare in vitro cytotoxicity (e.g., HaCaT cell assays) with in vivo patch tests .

- Exposure quantification : Use atomic absorption spectroscopy (AAS) to measure aluminum accumulation in ex vivo skin models .

- Meta-analysis : Pool data from OECD-compliant studies to refine safety thresholds .

Q. What in vitro or ex vivo models are appropriate for studying interactions with sweat glands and skin cells?

- 3D epidermal models : MatTek EpiDerm™ or LabSkin® to simulate sweat duct occlusion and barrier function .

- Microfluidic systems : Mimic sweat secretion dynamics using synthetic sweat (pH 4.5–6.5) to assess gel plug formation .

- Histological analysis : Immunofluorescence staining for claudin-1 (tight junctions) and aquaporin-5 (sweat glands) post-exposure .

Q. How do formulation additives (e.g., glycols, glycerin) impact experimental outcomes in efficacy studies?

- Excipient interference : Glycols may enhance solubility but alter colloidal stability; glycerin can plasticize the gel matrix, affecting occlusion duration .

- Methodological controls : Use pure AZP-Cl-Gly samples (no additives) as a reference in comparative studies .

- Analytical separation : Employ size-exclusion chromatography (SEC) to isolate the active complex from excipients .

Q. What methodological considerations are critical for longitudinal studies on dermal absorption and systemic exposure?

- Radiolabeling : Synthesize - or -tagged complexes for precise tracking via gamma spectrometry .

- Mass spectrometry : LC-MS/MS to detect low-level systemic aluminum in serum/urine over extended periods .

- Ethical frameworks : Adhere to OECD Test Guideline 428 (skin absorption) for human-relevant dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.